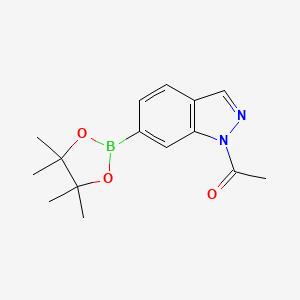

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

Descripción general

Descripción

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone typically involves the formation of the boronate ester group through a reaction between an indazole derivative and a boronic acid or boronate ester. Common reagents used in this synthesis include pinacolborane and various palladium catalysts. The reaction conditions often involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds derived from indazole structures exhibit promising anticancer properties. For instance, derivatives similar to 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone have been studied for their ability to inhibit specific kinases involved in cancer progression. One study highlighted that modifications to the indazole core can enhance selectivity towards certain targets while reducing off-target effects .

Kinase Inhibition

The compound has been shown to act as a multi-kinase inhibitor. It binds to the ATP pocket of kinases and can extend into allosteric regions, affecting their activity. This mechanism is particularly relevant in the context of developing treatments for diseases such as pulmonary fibrosis and various cancers .

Reagents in Organic Synthesis

Due to its boron content, this compound can serve as a reagent in organic synthesis. It can participate in cross-coupling reactions (e.g., Suzuki coupling), which are essential for constructing complex organic molecules. The dioxaborolane group enhances its reactivity and compatibility with various substrates.

Development of Functional Materials

The unique properties of the compound make it suitable for developing functional materials. Its ability to form stable complexes with other elements could be harnessed in creating new materials with specific electronic or optical properties. Research into boron-containing compounds has shown potential in applications ranging from sensors to catalysts.

Case Study 1: Anticancer Drug Development

A study investigated the modification of indazole derivatives for enhanced anticancer activity. Researchers synthesized several analogs of this compound and evaluated their kinase inhibition profiles. The results indicated that specific modifications led to improved selectivity and potency against targeted kinases involved in tumor growth .

Case Study 2: Organic Synthesis

In another case study focusing on synthetic applications, researchers utilized the boron-containing compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity for desired products when employing this compound as a reagent .

Mecanismo De Acción

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophiles, such as hydroxyl or amino groups, resulting in the modification of biomolecules or the formation of new chemical entities . The molecular pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical activities .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is unique due to the presence of both the indazole and boronate ester groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Actividad Biológica

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₁₈BNO₃

- Molecular Weight : 263.10 g/mol

- CAS Number : 196207-58-6

- Structure : The compound features an indazole moiety linked to a boron-containing dioxaborolane group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indazole structure is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels in cells, contributing to its anti-cancer properties.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity Data

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on breast cancer cells (MCF-7), researchers found that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of pro-apoptotic proteins.

Case Study 2: Kinase Targeting

A detailed investigation into the kinase inhibition profile demonstrated that the compound selectively inhibited CDK6 with an IC50 value of 150 nM. This inhibition was associated with a decrease in phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.

Propiedades

IUPAC Name |

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-12(7-6-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAPNZXZJVGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671335 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-07-5 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.